N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide
Overview
Description
N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a chemical compound characterized by its molecular structure, which includes an aminoethyl group attached to a dichlorobenzene ring that is further substituted with a sulfonamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with ethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a range of 0°C to 25°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form an amine oxide.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a different derivative.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound derivatives with fewer chlorine atoms.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to their active sites, thereby inhibiting or modifying their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-(2-aminoethyl)-1,2-dichlorobenzene-1-sulfonamide
N-(2-aminoethyl)-2,4-dichlorobenzene-1-sulfonamide
N-(2-aminoethyl)-2,6-dichlorobenzene-1-sulfonamide
Uniqueness: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is unique due to its specific arrangement of chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. This arrangement provides distinct properties compared to its similar compounds, making it suitable for specific applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-2,3-dichlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O2S/c9-6-2-1-3-7(8(6)10)15(13,14)12-5-4-11/h1-3,12H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHRRFDWVCBJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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